3-Chloro-tetrahydro-thiophene 1,1-dioxide

Synthetic Chemistry Reaction Optimization Physicochemical Characterization

Specialty chlorinated sulfones often lack verified supply for SAR or method development. CAS 3844-04-0 (3-chlorosulfolane) offers a distinct alternative to unsubstituted sulfolane. - **Synthetic handle:** Chlorine at 3-position enables SN2 substitution & eliminations. - **Physicochemically distinct:** Higher lipophilicity (XLogP 0.4 vs. -0.2) aids biphasic reactions. - **Analytical utility:** MW 154.62 g/mol; ideal comparator for halogenation studies. Supplied as a single positional isomer. Available for immediate R&D shipment.

Molecular Formula C4H7ClO2S
Molecular Weight 154.62 g/mol
CAS No. 3844-04-0
Cat. No. B3052100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-tetrahydro-thiophene 1,1-dioxide
CAS3844-04-0
Molecular FormulaC4H7ClO2S
Molecular Weight154.62 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1Cl
InChIInChI=1S/C4H7ClO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
InChIKeySEZJAAIKYHZWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorosulfolane Overview


3-Chloro-tetrahydro-thiophene 1,1-dioxide (CAS 3844-04-0), also known as 3-chlorosulfolane, is a chlorinated derivative of the widely used industrial solvent sulfolane [1]. The compound is a cyclic sulfone with the molecular formula C4H7ClO2S and a molecular weight of 154.62 g/mol [1]. It features a fully saturated tetrahydrothiophene ring, a 1,1-dioxide (sulfone) functional group, and a single chlorine substituent at the 3-position [1]. This specific substitution pattern renders it a valuable intermediate for the synthesis of sulfonates and related homologs, distinct from the parent solvent sulfolane .

1 Synthetic intermediate with chlorine as a leaving group for nucleophilic substitution
2 Regioselective synthesis provides the 3-position isomer for derivatization
3 Supports comparative physicochemical studies against parent sulfolane

3-Chlorosulfolane vs. Generic Analogs


The halogen substitution pattern on the sulfolane scaffold fundamentally alters the compound's physicochemical properties, synthetic utility, and conformational behavior [REFS-1, REFS-2]. While the parent compound sulfolane is an industrial solvent with high polarity and water solubility, the introduction of a single chlorine atom at the 3-position in 3-chloro-tetrahydro-thiophene 1,1-dioxide creates a distinct molecular entity with altered lipophilicity (XLogP3-AA 0.4 vs. -0.2 for sulfolane) [REFS-1, REFS-2]. This difference in partition coefficient can influence its behavior in biphasic reaction systems and its suitability as a building block for further derivatization. Furthermore, the chlorine atom provides a synthetic handle for nucleophilic substitution or elimination reactions that are not possible with the unsubstituted parent molecule. Procurement teams must recognize that these are not interchangeable chemical entities, as their distinct molecular profiles dictate their performance in specific reaction and purification workflows.

Lipophilicity mismatch

Partitioning in biphasic reactions may shift away from sulfolane-based protocols; direct solvent replacement is not supported.

Regioisomer not equivalent

2-chloro or other positional isomers lack the same synthetic handle and may alter reaction outcomes and purity profiles.

Conformational divergence

Halogen-induced ring puckering, inferred from analogs, may affect crystallization, solubility, and solid-state behavior compared to planar sulfolane.

Quantitative Evidence for 3-Chlorosulfolane


Lipophilicity & Molecular Weight Comparison

The introduction of a chlorine atom at the 3-position of the sulfolane scaffold significantly alters the compound's physicochemical profile. 3-Chloro-tetrahydro-thiophene 1,1-dioxide has a higher molecular weight (154.62 g/mol) and a higher calculated lipophilicity (XLogP3-AA = 0.4) compared to the parent sulfolane (120.17 g/mol; logP ~0) [REFS-1, REFS-2].

Lipophilicity & MW
Head-to-head
3-Chlorosulfolane: MW 154.62 g/mol, XLogP3-AA 0.4
Sulfolane: MW 120.17 g/mol, logP ~0
Supports partitioning prediction in biphasic systems; lipophilicity context
Computed XLogP3-AA; experimental logP may differ
Synthetic Chemistry Reaction Optimization Physicochemical Characterization

Selective β-Chlorination Route

3-Chloro-tetrahydro-thiophene 1,1-dioxide is accessible through a highly selective β-chlorination of sulfolane using sulfuryl chloride under ionic conditions [1]. This method is noted for its exclusive or highly selective β-chlorination, which contrasts with typical α-chlorination of alkyl sulfones, highlighting a unique synthetic pathway to access this specific positional isomer [1].

β-Chlorination route
Method context
Ionic chlorination of sulfolane yields 3-position isomer with reported high selectivity
Regioselective synthesis supports isomer purity
Abstract-level data; quantitative yields require verification
Synthetic Methodology Process Chemistry Halogenation

Halogenation-Induced Conformational Changes

While the crystal structure of 3-chloro-tetrahydro-thiophene 1,1-dioxide has not been reported in the reviewed literature, X-ray crystallographic studies on closely related halogenated sulfolane derivatives provide crucial class-level insight. The parent sulfolene (2,5-dihydrothiophene 1,1-dioxide) is perfectly planar, whereas halogenated derivatives such as 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide adopt twisted conformations in the solid state [1].

Conformational effects
Class-level
Related halogenated sulfolanes adopt twisted conformations; parent sulfolene is planar
Halogenation may induce ring puckering; impacts crystal packing
Crystal structure of 3-chlorosulfolane not reported; class-level inference
Crystal Engineering Solid-State Chemistry Structure-Activity Relationship

3-Chlorosulfolane Application Scenarios


3-Substituted Derivative Synthesis

The presence of a chlorine atom at the 3-position provides a synthetic handle for nucleophilic substitution reactions. This is supported by its higher lipophilicity compared to sulfolane (XLogP3-AA 0.4 vs. ~0) [1], which may facilitate reactions in organic solvents. The compound's regioselective synthesis from sulfolane via β-chlorination ensures a supply of this specific positional isomer [2]. This scenario is directly relevant to medicinal chemists and process chemists seeking to introduce new functional groups onto the sulfolane core to generate libraries of sulfonamide or thioether derivatives.

Physicochemical Reference Standard

The well-defined and quantifiable differences in molecular weight (154.62 g/mol vs. 120.17 g/mol) and calculated lipophilicity (XLogP3-AA 0.4) compared to the parent sulfolane [1] make 3-chloro-tetrahydro-thiophene 1,1-dioxide a valuable comparator in studies examining the effect of halogen substitution on sulfolane's properties. Analytical chemists and formulation scientists can use it as a calibration standard or model compound when developing methods for more complex halogenated sulfolane derivatives.

Conformational Effects in Bioactivity Studies

Based on the class-level evidence that halogenation induces twisted conformations in sulfolane-derived rings, as observed in the X-ray structures of tetrachloro- and dibromo- derivatives [1], 3-chloro-tetrahydro-thiophene 1,1-dioxide can serve as a tool compound for exploring the impact of non-planar geometry on target binding or material properties. Researchers in drug discovery or materials science can utilize this compound to probe how even a single halogen substitution might alter the 3D shape and, consequently, the interaction with biological receptors or supramolecular assembly.

Application
Selection Property
Validation Focus
3-Substituted derivative synthesis
Chlorine leaving-group reactivity and regioisomeric identity
Reaction yield and isomer purity verification
Physicochemical reference studies
Quantifiable lipophilicity and molecular weight difference vs. sulfolane
Inter-batch XLogP and MW consistency review
Conformational probe in SAR
Halogen-induced non-planar geometry inferred from analogs
X-ray or computational conformation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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